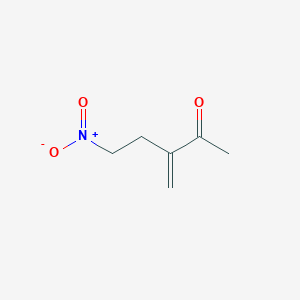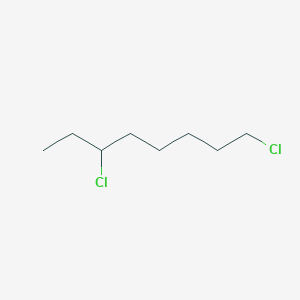
1,6-Dichlorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first and sixth carbon atoms of an octane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and bifunctional nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dichlorooctane can be synthesized through several methods. One common method involves the chlorination of octane. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of octane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is carried out under controlled conditions to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form octane by removing the chlorine atoms.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Products include alcohols, amines, or other substituted hydrocarbons.
Reduction: The primary product is octane.
Oxidation: Products can vary depending on the conditions but may include carboxylic acids or ketones.
Applications De Recherche Scientifique
1,6-Dichlorooctane has several applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other materials due to its bifunctional nature.
Mécanisme D'action
The mechanism of action of 1,6-Dichlorooctane involves its reactivity as a bifunctional alkylating agent. The chlorine atoms can be displaced by nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it useful in various chemical transformations and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromooctane: Similar in structure but with bromine atoms instead of chlorine.
1,6-Diiodooctane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
1,6-Dichlorohexane: A shorter chain analog with six carbon atoms instead of eight.
Uniqueness
1,6-Dichlorooctane is unique due to its specific chain length and the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
56375-94-1 |
|---|---|
Formule moléculaire |
C8H16Cl2 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
1,6-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-8(10)6-4-3-5-7-9/h8H,2-7H2,1H3 |
Clé InChI |
LIKSOBPPKMSFGB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



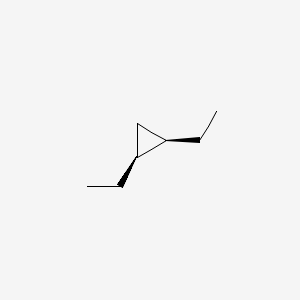

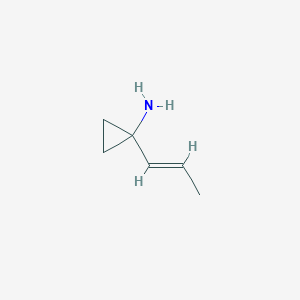
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)

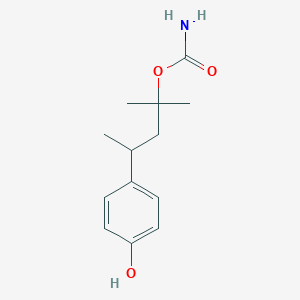
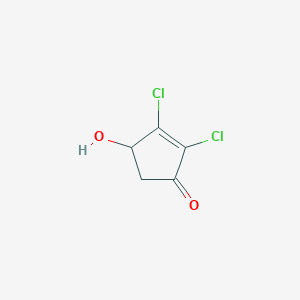

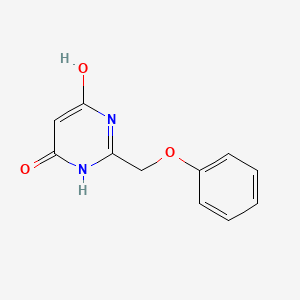
![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

